molecular formula C12H6Cl2FNO2 B12084004 6-(3,4-Dichlorophenyl)-5-fluoropicolinic acid

6-(3,4-Dichlorophenyl)-5-fluoropicolinic acid

Cat. No.: B12084004
M. Wt: 286.08 g/mol
InChI Key: VCPGFLACPHRUCA-UHFFFAOYSA-N
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Description

6-(3,4-Dichlorophenyl)-5-fluoropicolinic acid is an organic compound that belongs to the class of picolinic acids This compound is characterized by the presence of a dichlorophenyl group and a fluorine atom attached to a picolinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dichlorophenyl)-5-fluoropicolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorophenylamine and 5-fluoropicolinic acid.

    Coupling Reaction: The 3,4-dichlorophenylamine is coupled with 5-fluoropicolinic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dichlorophenyl)-5-fluoropicolinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-(3,4-Dichlorophenyl)-5-fluoropicolinic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(3,4-Dichlorophenyl)-5-fluoropicolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar structural features.

    3,4-Dichlorophenyl isocyanate: Used as a chemical intermediate in organic synthesis.

    DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea): An algicide and herbicide that inhibits photosynthesis.

Uniqueness

6-(3,4-Dichlorophenyl)-5-fluoropicolinic acid is unique due to the presence of both dichlorophenyl and fluoropicolinic acid moieties, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H6Cl2FNO2

Molecular Weight

286.08 g/mol

IUPAC Name

6-(3,4-dichlorophenyl)-5-fluoropyridine-2-carboxylic acid

InChI

InChI=1S/C12H6Cl2FNO2/c13-7-2-1-6(5-8(7)14)11-9(15)3-4-10(16-11)12(17)18/h1-5H,(H,17,18)

InChI Key

VCPGFLACPHRUCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=N2)C(=O)O)F)Cl)Cl

Origin of Product

United States

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